molecular formula C7H10N2O B1295814 3-Methoxybenzene-1,2-diamine CAS No. 37466-89-0

3-Methoxybenzene-1,2-diamine

Cat. No. B1295814
CAS RN: 37466-89-0
M. Wt: 138.17 g/mol
InChI Key: BFLWXPJTAKXXKT-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2-diamine is a chemical compound that is part of the substituted methoxybenzenes family. It is characterized by the presence of an amine group attached to a benzene ring which is further substituted with a methoxy group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines, including 3-methoxybenzene-1,2-diamine, can be achieved through the photoreaction of 4-methoxyazobenzenes. The study demonstrates that the solvent used during the irradiation process plays a crucial role in determining the product outcome. When 4-methoxyazobenzenes are irradiated in DMF containing hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product. This indicates that by controlling the reaction conditions, specifically the choice of solvent and acid concentration, the synthesis of 3-methoxybenzene-1,2-diamine can be selectively achieved .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-methoxybenzene-1,2-diamine, they do provide insights into the structures of related methoxybenzene derivatives. For instance, compounds such as 1,2-dimethoxy-4-nitrobenzene and 1-(2,4,5-trimethoxyphenyl)-1-butanone are reported to have planar structures. This suggests that the methoxy group can influence the planarity of the benzene ring to which it is attached. In the case of 3-methoxybenzene-1,2-diamine, it can be inferred that the methoxy and amine substituents may similarly affect its molecular conformation .

Chemical Reactions Analysis

The chemical behavior of 3-methoxybenzene-1,2-diamine can be inferred from the reactions of similar compounds. The photoreaction mechanism discussed in the synthesis of N-arylbenzene-1,2-diamines implies that 3-methoxybenzene-1,2-diamine could participate in further chemical transformations under different conditions. For example, the presence of the amine group could allow for reactions such as acylation, sulfonation, or alkylation, expanding the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxybenzene-1,2-diamine can be partially deduced from the properties of related methoxybenzene derivatives. The reported hydrogen-bonded dimers and the packing arrangements in solids for the methoxybenzene derivatives suggest that 3-methoxybenzene-1,2-diamine may also exhibit similar intermolecular interactions, affecting its melting point, solubility, and crystalline structure. Additionally, the presence of both methoxy and amine groups is likely to influence its polarity, boiling point, and reactivity .

Scientific Research Applications

Application 1: Synthesis of N-arylbenzene-1,2-diamines

  • Summary of the Application: 3-Methoxybenzene-1,2-diamine is used in the selective synthesis of N-arylbenzene-1,2-diamines . These compounds are important for synthesizing various benzimidazole derivatives .
  • Methods of Application: The synthesis of N-arylbenzene-1,2-diamines involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process is carried out under ambient nitrogen conditions in a quartz tube for 2.5 hours .
  • Results or Outcomes: The result of this process is the selective synthesis of the 4-methoxy-N2-arylbenzene-1,2-diamines .

Application 2: Pharmaceutical Intermediate

  • Summary of the Application: 3-Methoxy-o-phenylenediamine is used as a pharmaceutical intermediate .

Application 3: Synthesis of Anisole

  • Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of Anisole . Anisole, also known as methoxybenzene, is used in perfumes, flavorings, insecticides, and solvents .
  • Methods of Application: The synthesis of Anisole involves the coupling of sodium phenoxide with a methyl halide in the Williamson ether synthesis . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .
  • Results or Outcomes: The result of this process is the synthesis of Anisole .

Application 4: Synthesis of 1,3,5-Trimethoxybenzene

  • Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of 1,3,5-Trimethoxybenzene . This compound is a biomarker for the measurement of flavonoid consumption and is used in pharmaceutical proton NMR spectroscopy as a quantitative reference .
  • Results or Outcomes: The result of this process is the synthesis of 1,3,5-Trimethoxybenzene .

Application 5: Synthesis of 1-Aryl-1H-Benzimidazoles

  • Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of 1-Aryl-1H-Benzimidazoles . These compounds have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
  • Methods of Application: The synthesis of 1-Aryl-1H-Benzimidazoles involves the solvent-controllable photoreaction of 4-methoxyazobenzenes . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
  • Results or Outcomes: The result of this process is the synthesis of 1-Aryl-1H-Benzimidazoles .

Application 6: Pain Relief

  • Summary of the Application: 1,3,5-Trimethoxybenzene, which can be synthesized from 3-Methoxybenzene-1,2-diamine, is known to help alleviate the symptoms of pain in the digestive tract and the biliary tract, as well as colic and urinary spasms .

Safety And Hazards

3-Methoxybenzene-1,2-diamine is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Methoxybenzene-1,2-diamine are not available, one study mentioned the solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . This suggests potential future research directions in exploring the properties and applications of similar compounds.

properties

IUPAC Name

3-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWXPJTAKXXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276664
Record name 3-methoxybenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzene-1,2-diamine

CAS RN

37466-89-0
Record name 3-Methoxy-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37466-89-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxybenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

2-Amino-3-nitroanisole (4.3 g) was hydrogenated in ethyl acetate (200 ml) using catalytic 10% palladium on charcoal under an atmosphere of hydrogen at ambient temperature. Once complete the reaction mixture was filtered through Celite and the filtrate evaporated in vacuo to afford the title compound as a brown liquid (3.60 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tin(II) chloride dihydrate (11.9 g, 52.6 mmol) was added to a solution of the above dinitroanisole (2.21 g, 8.76 mmol) in EtOAc (30 mL). The mixture was heated to reflux for 0.25 h upon which the solution became red in color. The solution was cooled to room temperature and poured into aqueous 2.0 M NaOH. The aqueous phase was extracted with EtOAc and the combined organic layers were washed with saturated aqueous NaHCO3. The organic layers were dried over sodium sulfate, eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride), and the filtrate was concentrated. The residue was dissolved in diethyl ether and extracted (3×) with 1.0 M HCl. The pH of the combined aqueous layers was adjusted to pH=12 with 2.0 M NaOH and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated to provide diaminoanisole (860 mg, 52%) as a red oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-3-methoxyaniline (90 mg; 0.54 mmol) in ethanol (3 ml) was added 5% palladium on carbon (18 mg; 20 wt %). The resulting suspension was stirred at room temperature under an atmosphere of hydrogen for 18 hours. The suspension was then filtered through celite and the filtrate evaporated to give 3-methoxy-1,2-phenylenediamine (73 mg, 100%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
10
Citations
Z Yao, X Zhang, Z Luo, Y Pan, H Zhao… - Asian Journal of …, 2022 - Wiley Online Library
Tandem one‐pot synthesis of 3,3‐disubstituted 3,4‐dihydroquinoxalin‐2(1H)‐ones bearing a quaternary carbon center from readily available 1,2‐diaminobenzenes, α‐ketoesters and 4…
Number of citations: 2 onlinelibrary.wiley.com
B Guo, HX Li, SQ Zhang, DJ Young, JP Lang - ChemCatChem, 2018 - Wiley Online Library
Ruthenium nanoparticles (NPs) supported on N‐doped carbon (Ru/N−C) were prepared by the pyrolysis of cis‐Ru(phen) 2 Cl 2 loaded onto carbon powder (VULCAN XC72R) at 800 C…
PR Boggu, E Venkateswararao, M Manickam… - Archives of pharmacal …, 2017 - Springer
A novel series of 2-benzylbenzimidazole analogs was designed, synthesized and investigated for their in vitro activities against LPS induced NF-κB inhibition in RAW 264.7 cells using …
Number of citations: 9 link.springer.com
YD Gong, NS Kang - Bulletin of the Korean Chemical Society, 2010 - Citeseer
The hypoxia-inducible factor (HIF) is a transcription factor induced by hypoxia that is degraded by ubiquitin-dependent proteasomes in normoxic conditions. HIF-1α regulates the …
Number of citations: 1 citeseerx.ist.psu.edu
DM Lyons, KM Huttunen, KA Browne, A Ciccone… - Bioorganic & medicinal …, 2011 - Elsevier
A high throughput screen showed the ability of a 1-amino-2,4-dicyanopyrido[1,2-a]benzimidazole analogue to directly inhibit the lytic activity of the pore-forming protein perforin. A series …
Number of citations: 35 www.sciencedirect.com
D Ormerod, A Buekenhoudt, B Bongers… - … Process Research & …, 2017 - ACS Publications
Within practically all multistep synthetic sequences used to prepare molecular entities, a step can be found in which a change of solvent is required. Presently this is nearly always …
Number of citations: 8 pubs.acs.org
N Drinkwater, H Vu, KM Lovell, KR Criscione… - Biochemical …, 2010 - portlandpress.com
CNS (central nervous system) adrenaline (epinephrine) is implicated in a wide range of physiological and pathological conditions. PNMT (phenylethanolamine N-methyltransferase) …
Number of citations: 51 portlandpress.com
Y Wang, Y Liu, T Ge, J Tang, S Wang, Z Gao, J Chen… - Bioorganic …, 2023 - Elsevier
Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), three series of novel 1,3,5-triazine or pyrimidine derivatives containing …
Number of citations: 6 www.sciencedirect.com
S Fu, J Liu, C Li, J Wei, H Yue, A Yang, K Wang… - Bioorganic …, 2023 - Elsevier
Phosphoinositide 3-kinase (PI3K) was an important cellular signal transducer, while PI3Kα was the most mutated family member in cancer. Selective PI3Kα inhibitors have become the …
Number of citations: 3 www.sciencedirect.com
JS Pallesen, D Narayanan, KT Tran… - Journal of medicinal …, 2021 - ACS Publications
Targeting the protein–protein interaction (PPI) between nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1) is a potential therapeutic …
Number of citations: 28 pubs.acs.org

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